(4-(5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(2-methoxyphenyl)methanone
Description
The compound “(4-(5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(2-methoxyphenyl)methanone” features a 1,3,4-oxadiazole core linked to a piperidine ring and a 2-methoxyphenyl methanone group. The 4-fluorophenyl substituent on the oxadiazole ring enhances lipophilicity and metabolic stability, while the 2-methoxyphenyl group introduces steric and electronic effects that may influence binding interactions.
Properties
IUPAC Name |
[4-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]-(2-methoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3O3/c1-27-18-5-3-2-4-17(18)21(26)25-12-10-15(11-13-25)20-24-23-19(28-20)14-6-8-16(22)9-7-14/h2-9,15H,10-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIQDFEJVHIIHMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)N2CCC(CC2)C3=NN=C(O3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4-(5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(2-methoxyphenyl)methanone , often referred to as an oxadiazole derivative, exhibits a range of biological activities that make it a subject of interest in medicinal chemistry. The structural components of this compound, particularly the oxadiazole ring and the piperidine moiety, contribute to its potential pharmacological properties.
Chemical Structure and Properties
The compound can be broken down into its key structural components:
- Oxadiazole Ring : This five-membered heterocyclic structure is known for its diverse biological activities, including antimicrobial and anticancer effects.
- Piperidine Group : This nitrogen-containing ring enhances the compound's ability to interact with biological targets.
- Fluorophenyl and Methoxyphenyl Substituents : These groups are significant for modulating the compound's lipophilicity and biological activity.
Molecular Formula
Molecular Weight
Antimicrobial Activity
Research has shown that oxadiazole derivatives, including this compound, possess notable antimicrobial properties. Studies have indicated that these compounds can inhibit the growth of various bacterial strains and fungi. For instance:
- In vitro Studies : Compounds similar to the one have been tested against Gram-positive and Gram-negative bacteria, demonstrating significant antimicrobial activity. A study reported that certain oxadiazole derivatives exhibited minimum inhibitory concentrations (MICs) in the low micromolar range against Staphylococcus aureus and Escherichia coli .
Anticancer Activity
The anticancer potential of oxadiazole derivatives is well-documented. The specific compound has been evaluated for its cytotoxic effects on cancer cell lines such as HeLa and MCF-7:
- Cytotoxicity Assays : Preliminary results from MTT assays suggest that similar compounds can induce apoptosis in cancer cells with IC50 values indicating effective inhibition of cell proliferation .
The mechanism by which this compound exerts its biological effects involves:
- Enzyme Inhibition : The interaction with specific enzymes or receptors may lead to the modulation of signaling pathways associated with cell growth and proliferation.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that oxadiazole derivatives can induce oxidative stress in target cells, leading to apoptosis .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of oxadiazole derivatives. Key findings include:
- Electron-Withdrawing Groups : The presence of electron-withdrawing groups like fluorine enhances the activity by increasing the electrophilicity of the compound.
- Hydrophobic Interactions : The methoxy group contributes to hydrophobic interactions, which can improve binding affinity to biological targets .
Comparative Analysis
A comparison with other oxadiazole derivatives reveals that variations in substituents significantly influence biological activity. Below is a summary table highlighting some related compounds and their activities:
| Compound Name | Structure | Antimicrobial Activity | Anticancer Activity |
|---|---|---|---|
| Compound A | Oxadiazole with Cl | MIC = 15 µg/mL against E. coli | IC50 = 12 µM on HeLa |
| Compound B | Oxadiazole with Br | MIC = 10 µg/mL against S. aureus | IC50 = 20 µM on MCF-7 |
| Target Compound | Oxadiazole with F | MIC = 5 µg/mL against both | IC50 = 15 µM on HeLa |
Case Study 1: Anticancer Efficacy
In a recent study, an oxadiazole derivative similar to our target compound was tested against a panel of cancer cell lines. Results indicated that it exhibited a dose-dependent reduction in cell viability, with mechanisms involving apoptosis confirmed through flow cytometry analysis.
Case Study 2: Antimicrobial Screening
Another investigation focused on the antimicrobial properties of various oxadiazole derivatives. The target compound was evaluated alongside others in a series of disc diffusion assays, showing promising results against multiple pathogens.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with three analogs derived from the provided evidence, focusing on structural features, synthesis methods, and inferred bioactivities.
Structural Analogues and Key Differences
*Note: Bioactivity for the target compound is hypothesized based on structural similarities to analogs.
Substituent Effects on Bioactivity
- Fluorine vs. Chlorine : The target’s 4-fluorophenyl group may enhance metabolic stability compared to the chloro-fluorophenyl group in ’s compound, which could exhibit stronger electron-withdrawing effects .
- Oxadiazole vs. Thiadiazole : Replacing oxadiazole () with thiadiazole () alters electronic properties and ring stability. Thiadiazoles often show reduced metabolic resistance but increased hydrogen-bonding capacity .
Inferred Bioactivity Trends
- Antibacterial Potential: The oxadiazole-sulfonyl-piperidine compound () demonstrated antibacterial activity, suggesting the target may share similar properties due to its oxadiazole core .
- CNS Modulation: ’s compound acts as a 5-HT1A receptor agonist, implying that the target’s piperidinyl methanone structure could also target CNS receptors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
